molecular formula C12H15N3 B1336762 3-(4-Methylpiperazin-1-yl)benzonitrile CAS No. 204078-35-3

3-(4-Methylpiperazin-1-yl)benzonitrile

Cat. No.: B1336762
CAS No.: 204078-35-3
M. Wt: 201.27 g/mol
InChI Key: OLELRAIMBYZQJO-UHFFFAOYSA-N
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Description

3-(4-Methylpiperazin-1-yl)benzonitrile is an organic compound with the molecular formula C12H15N3 It is characterized by a benzonitrile group attached to a 4-methylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-Methylpiperazin-1-yl)benzonitrile can be synthesized through the reaction of 1-methylpiperazine with 3-cyanobenzaldehyde. The reaction typically involves the use of a solvent such as acetonitrile or dimethylformamide (DMF) and may require a catalyst to proceed efficiently . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpiperazin-1-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzonitrile derivatives .

Scientific Research Applications

3-(4-Methylpiperazin-1-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methylpiperazin-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylpiperazin-1-yl)methylbenzonitrile
  • 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid
  • 1-Benzyl-3-methylpiperazine

Uniqueness

3-(4-Methylpiperazin-1-yl)benzonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-14-5-7-15(8-6-14)12-4-2-3-11(9-12)10-13/h2-4,9H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLELRAIMBYZQJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428189
Record name 3-(4-methylpiperazin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204078-35-3
Record name 3-(4-methylpiperazin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to a similar manner to that in Reference Example 17, the title compound was synthesized from 3-fluorobenzonitrile and 1-methylpiperazine.
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